molecular formula C19H25N3O4S2 B2453756 (Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-morpholino-2-oxoethyl)thio)acetamide CAS No. 905685-30-5

(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-morpholino-2-oxoethyl)thio)acetamide

Cat. No. B2453756
CAS RN: 905685-30-5
M. Wt: 423.55
InChI Key: IMLAJFKNOOPJFX-VXPUYCOJSA-N
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Description

(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-morpholino-2-oxoethyl)thio)acetamide is a useful research compound. Its molecular formula is C19H25N3O4S2 and its molecular weight is 423.55. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-morpholino-2-oxoethyl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-morpholino-2-oxoethyl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Crystal Structures of Related Compounds : Galushchinskiy, Slepukhin, and Obydennov (2017) reported the crystal structures of two compounds similar to (Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-morpholino-2-oxoethyl)thio)acetamide. These compounds showed structural similarities and were compared with a related structure (Galushchinskiy, Slepukhin, & Obydennov, 2017).

  • Synthesis Techniques : Kobayashi et al. (2007) synthesized similar compounds from 2-vinylbenzonitrile derivatives. This process involved iodine-mediated cyclization, which is a key step in producing related structures (Kobayashi et al., 2007).

  • Antimicrobial and Hemolytic Activity : Gul et al. (2017) studied 2,5-Disubstituted 1,3,4-oxadiazole compounds, similar in structure, for their antimicrobial and hemolytic activity. This research could provide insights into potential applications of the chemical in microbiology (Gul et al., 2017).

  • Cytotoxic Activity : Ding et al. (2012) explored the cytotoxicity of novel compounds bearing imidazo[2,1-b]thiazole scaffolds against human cancer cell lines. Their findings might offer a perspective on the potential use of similar compounds in cancer research (Ding et al., 2012).

  • Pharmacological Activities : Muramatsu et al. (1993) synthesized related compounds and examined their pharmacological activities, including inhibitory effects on monoamine uptake and binding affinity for certain receptors. This could be relevant for neurological research (Muramatsu et al., 1993).

  • DNA-PK/PI3-K Inhibitory Activity : Cano et al. (2013) synthesized analogues of a potent inhibitor of DNA-dependent protein kinase, exploring their cytotoxicity and potential as cancer treatment agents. This research could be applicable to the study of similar compounds in DNA repair mechanisms (Cano et al., 2013).

  • Molecular Structure and Reactivity Parameters : Maurya, Yadav, and Kumar (2019) conducted quantum chemical calculations on a thiazolidine derivative, providing insight into its electronic properties, molecular structure, and reactivity. This could be relevant for understanding the properties of the chemical (Maurya, Yadav, & Kumar, 2019).

  • Anti-Inflammatory and Analgesic Agents : Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel compounds with potential as anti-inflammatory and analgesic agents. Their research into the biological activities of these compounds could be extrapolated to similar chemicals (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4S2/c1-14-3-4-15-16(11-14)28-19(22(15)7-8-25-2)20-17(23)12-27-13-18(24)21-5-9-26-10-6-21/h3-4,11H,5-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLAJFKNOOPJFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)CSCC(=O)N3CCOCC3)S2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-morpholino-2-oxoethyl)thio)acetamide

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